6-Demethyl Papaverine

Description

Contextualization as a Metabolite and Derivative of Papaverine (B1678415)

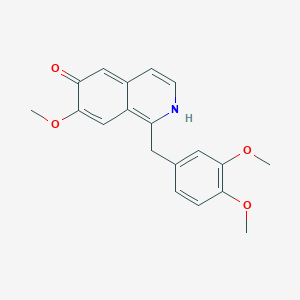

6-Demethyl Papaverine, also known as 6-O-demethylpapaverine, is a naturally occurring compound that arises from the metabolic breakdown of papaverine. mdpi.com Papaverine, a principal alkaloid found in the opium poppy (Papaver somniferum), is structurally characterized by a benzyl (B1604629) group attached to an isoquinoline (B145761) core with four methoxy (B1213986) groups. mdpi.comnih.gov The transformation into this compound involves the removal of the methyl group at the 6-position of the isoquinoline ring.

This demethylation process can occur through various biological systems. In mammals, the conversion is facilitated by hepatic microsomal enzymes. tandfonline.com For instance, studies with rat liver microsomes have shown the formation of 6-demethylated, along with 4'- and 7-demethylated, metabolites of papaverine. tandfonline.com Interestingly, this metabolic pathway is not exclusive to mammals. Several microorganisms, including species of Aspergillus, Cunninghamella, and Streptomyces, are capable of O-demethylating papaverine in a manner that mirrors mammalian metabolism. tandfonline.comnih.gov Specifically, the fungal species Cunninghamella echinulata has been shown to produce 6-O-demethyl papaverine.

The biotransformation of papaverine can also lead to other derivatives. For example, rat bile has been found to contain 4'-demethyl, 7-demethyl, 6-demethyl, and 4',this compound. mdpi.com Furthermore, microbial transformation studies have identified a range of metabolites, including products of O-demethylation, O-methylglucosylation, and N-oxidation. nih.gov A protected metabolite, this compound 2,3,4-Tri-O-acetyl-β-D-glucuronide Methyl Ester, has also been identified. cymitquimica.com Additionally, a labeled metabolite, this compound-d3 β-D-Glucuronide, is utilized in research. pharmaffiliates.comscbt.com

Significance in Natural Product Chemistry and Medicinal Chemistry Research

The scientific interest in this compound stems from its distinct chemical properties and biological activities, which differ from its parent compound, papaverine. The presence of a hydroxyl group in place of a methoxy group at the 6-position alters the molecule's polarity and potential for hydrogen bonding, which can significantly influence its pharmacological profile. vulcanchem.com

In the realm of natural product chemistry , the study of this compound provides valuable information on the biosynthetic pathways of benzylisoquinoline alkaloids. frontiersin.org The enzymatic and microbial transformations that lead to its formation are of great interest for understanding the chemical diversity within this alkaloid class. researchgate.net For instance, the enzyme CYP105D1 from Streptomyces griseus has been identified as a biocatalyst for the regio-selective 6-O-demethylation of papaverine. researchgate.netresearchgate.net This enzymatic approach is often more efficient and selective than traditional chemical methods, which may require harsh conditions and lack specificity. researchgate.net

From a medicinal chemistry perspective, this compound serves as a lead compound for the development of new therapeutic agents. Research has indicated that it exhibits reduced cytotoxicity compared to papaverine, making it a potentially safer alternative for therapeutic applications. The hydroxyl group also provides a site for further chemical modification, allowing for the synthesis of a variety of derivatives with potentially enhanced or novel biological activities. researchgate.net

The potential therapeutic applications of this compound and its derivatives are being explored in several areas. Like its parent compound, it is believed to act as a phosphodiesterase inhibitor, which can lead to the relaxation of smooth muscles. This mechanism of action is relevant for its potential use as a vasodilator. Furthermore, studies on papaverine and its derivatives have suggested potential anticancer properties, creating a rationale for investigating the anticancer activity of this compound. It has also been proposed as a biomarker for detecting heroin use, as its presence in urine can extend the detection window. nih.govojp.gov

Structure

3D Structure

Properties

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-7-methoxyisoquinolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-22-17-5-4-12(9-19(17)24-3)8-15-14-11-18(23-2)16(21)10-13(14)6-7-20-15/h4-7,9-11,21H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFMUDRSIIFRJOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10940307 | |

| Record name | 1-[(3,4-Dimethoxyphenyl)methyl]-7-methoxyisoquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10940307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18813-63-3 | |

| Record name | 6-Hydroxypapaverine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018813633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PAPAVERINE, 6'-DESMETHYL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=273754 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-[(3,4-Dimethoxyphenyl)methyl]-7-methoxyisoquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10940307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic and Bioproduction Methodologies for 6 Demethyl Papaverine

Chemical Synthetic Approaches to 6-Demethyl Papaverine (B1678415)

Chemical synthesis provides a foundational approach to producing 6-Demethyl Papaverine. This typically involves the modification of the parent compound, papaverine.

Regioselective Demethylation Strategies at the C-6 Position

The primary challenge in the chemical synthesis of this compound from papaverine lies in achieving regioselective demethylation. Papaverine possesses four methoxy (B1213986) groups, and selectively removing the methyl group at the C-6 position without affecting the others requires specific synthetic strategies. Traditional chemical methods often employ strong acids, which can lead to poor selectivity and the formation of multiple demethylated products. researchgate.net

More controlled approaches may involve the use of specific demethylating agents that can differentiate between the various methoxy groups based on their electronic and steric environments. However, achieving high yields of the desired 6-O-demethylated product often remains a significant challenge due to the similar reactivity of the methoxy groups.

Biocatalytic Production of 6-O-Demethyl Papaverine

Biocatalysis offers a powerful and selective alternative for the production of 6-O-Demethyl Papaverine, leveraging the specificity of enzymes to target a particular position on the papaverine molecule.

Enzyme-Catalyzed Demethylation using Cytochrome P450 Enzymes

Cytochrome P450 (CYP) enzymes are a versatile class of monooxygenases known for their ability to catalyze a wide range of oxidation reactions, including demethylation, with high regio- and stereoselectivity. mdpi.com These enzymes are central to drug metabolism and have been harnessed for various biotechnological applications.

A significant breakthrough in the bioproduction of this compound came with the characterization of CYP105D1, a cytochrome P450 enzyme isolated from the bacterium Streptomyces griseus ATCC 13273. researchgate.netresearchgate.net This enzyme has demonstrated remarkable regioselectivity in catalyzing the demethylation of papaverine specifically at the C-6 position. researchgate.netvulcanchem.com

Research has shown that CYP105D1 can be heterologously expressed in host organisms like Escherichia coli, creating a whole-cell biocatalyst for the efficient synthesis of 6-O-demethyl-papaverine. researchgate.netresearchgate.net The kinetic parameters of this enzyme have been studied, with the Michaelis-Menten constant (Km) for papaverine estimated to be 92.24 μM, indicating a good affinity of the enzyme for its substrate. researchgate.net Under optimized conditions, a whole-cell system using E. coli expressing CYP105D1 achieved a conversion yield of papaverine to 6-O-demethyl-papaverine of 61.15% within 24 hours. researchgate.net

Table 1: Optimized Conditions for Whole-Cell Biotransformation of Papaverine

| Parameter | Optimal Value |

| Temperature | 25 °C |

| pH | 7.5 |

| Whole-cell biomass | 8 g (cell dry weight)/L |

| Co-solvent | 3% (v/v) PEG-200 |

This interactive table summarizes the optimal conditions for the biotransformation of papaverine using a CYP105D1-based whole-cell system. researchgate.net

The catalytic activity of cytochrome P450 enzymes is dependent on a supply of electrons, which are delivered by specific electron transport systems. In the case of the CYP105D1-catalyzed demethylation of papaverine, the necessary electrons are shuttled by a redox partner system consisting of putidaredoxin reductase (PDR) and putidaredoxin (Pdx). researchgate.netresearchgate.net

Characterization of CYP105D1 from Streptomyces griseus ATCC 13273 in Papaverine Demethylation

Whole-Cell Biotransformation Systems for 6-O-Demethyl Papaverine Production

The production of 6-O-demethyl papaverine, a metabolite of papaverine, has seen significant advancements through the application of whole-cell biotransformation. This approach utilizes engineered microorganisms as self-contained biocatalysts, offering a promising alternative to traditional synthetic methods.

Development and Optimization of Escherichia coli BL21(DE3) as a Biocatalytic Host

Researchers have successfully established a whole-cell biocatalytic system for the preparative synthesis of 6-O-demethyl papaverine by harnessing the capabilities of Escherichia coli BL21(DE3). researchgate.net This strain was engineered to express the cytochrome P450 enzyme CYP105D1, originally from Streptomyces griseus ATCC 13273. researchgate.netnih.gov The CYP105D1 enzyme is responsible for the highly specific regioselective demethylation of papaverine at the C-6 position. researchgate.netresearchgate.net

To function efficiently, the CYP105D1 enzyme requires an electron transport system. In this whole-cell system, putidaredoxin reductase (PDR) and putidaredoxin (Pdx) were co-expressed to facilitate the necessary electron transfer for the catalytic activity of CYP105D1. researchgate.netresearchgate.net The use of an E. coli BL21(DE3) whole-cell biocatalyst cleverly circumvents the need for the external addition of expensive cofactors like NADH, which would be required for in vitro enzymatic reactions, as the host cell's metabolism provides the necessary reducing equivalents. nih.govresearchgate.net The Michaelis-Menten constant (Km) of the CYP105D1 enzyme for papaverine was determined to be 92.24 μM, indicating a good affinity of the enzyme for its substrate. researchgate.net

The design of the recombinant whole-cell catalyst involved cloning CYP105D1 into a pET22b(+) vector and the Pdx/PDR electron transport system into a pACYCDuet-1 vector, which were then co-transformed into E. coli BL21(DE3). researchgate.net This development provides a robust platform for the targeted production of 6-O-demethyl papaverine.

Optimization of Biotransformation Conditions (e.g., Temperature, pH, Cell Biomass, Cosolvent Parameters)

To maximize the yield and efficiency of 6-O-demethyl papaverine production, key biotransformation parameters were systematically optimized. The investigation into these conditions is crucial for developing a robust and potentially scalable industrial process. nih.gov

The optimal conditions for the whole-cell biotransformation were identified as follows: a temperature of 25°C and a pH of 7.5. researchgate.netnih.gov The concentration of the biocatalyst was also a critical factor, with an optimal cell biomass of 8 g (cell dry weight) per liter providing the best results. researchgate.netnih.gov Due to the poor water solubility of the substrate, papaverine, the use of a cosolvent was necessary. Various organic cosolvents were tested, and PEG-200 (Polyethylene glycol 200) was selected as the most effective and environmentally friendly option. researchgate.netnih.gov A concentration of 3% (v/v) PEG-200 was found to be optimal. researchgate.netnih.gov

Under these optimized conditions, the CYP105D1-based whole-cell system demonstrated significant efficiency. Starting with an initial papaverine concentration of 50.0 mg·L⁻¹, the system achieved a conversion yield of 61.15% to 6-O-demethyl papaverine within a 24-hour reaction period. researchgate.netnih.govunina.it

Table 1: Optimized Conditions for Whole-Cell Biotransformation

| Parameter | Optimal Value |

|---|---|

| Temperature | 25°C |

| pH | 7.5 |

| Cell Biomass | 8 g/L (dry weight) |

| Cosolvent | 3% (v/v) PEG-200 |

| Substrate Conc. | 50 mg/L |

| Conversion Yield | 61.15% in 24h |

Evaluation of Biocatalytic Approaches Compared to Traditional Chemical Synthesis

The shift towards biocatalysis for producing compounds like this compound is driven by the significant drawbacks of conventional chemical methods and the inherent advantages of enzymatic processes.

Advantages in Regioselectivity and Environmental Impact

One of the most significant advantages of the biocatalytic approach is its exquisite regioselectivity. nih.gov The CYP105D1 enzyme specifically targets the methoxy group at the C-6 position of papaverine for demethylation. researchgate.netresearchgate.net In contrast, traditional chemical synthesis, which often employs strong acids, suffers from poor selectivity, leading to a mixture of demethylated products and requiring complex purification steps. nih.govresearchgate.net

The environmental impact of biocatalysis is substantially lower than that of traditional chemical synthesis. chemistryjournals.net Biocatalytic reactions are conducted under mild conditions, such as ambient temperatures and neutral pH, in aqueous media. chemistryjournals.netrsc.org This minimizes energy consumption and reduces the reliance on hazardous organic solvents. chemistryjournals.netrsc.org The use of a biodegradable enzyme within a whole-cell system represents a much "greener" and more sustainable manufacturing process compared to the harsh reagents and conditions typical of chemical synthesis. nih.govnih.gov

Process Development and Scale-Up Considerations

While the whole-cell biotransformation system shows great promise, several factors must be considered for process development and industrial scale-up. The optimization of conditions such as pH, temperature, and substrate concentration is a foundational step toward creating an economically viable process by maximizing conversion rates and minimizing by-product formation in a short timeframe. nih.gov

For large-scale production, transferring the process to a bioreactor is a key consideration. The optimal conditions for cell growth, enzyme expression, and substrate conversion can differ, necessitating careful adaptation of the process to a larger scale. researchgate.net Strategies to overcome challenges such as substrate uptake or product inhibition may include strain engineering or the implementation of two-phase reaction systems. researchgate.net The robustness of the E. coli host and its well-understood fermentation characteristics provide a solid basis for future scale-up and potential industrial application of this biocatalytic process. nih.govresearchgate.net

Biosynthesis and Metabolic Pathways Involving 6 Demethyl Papaverine

Endogenous Formation of 6-Demethyl Papaverine (B1678415) in Mammalian Systems

The metabolism of papaverine, a benzylisoquinoline alkaloid, in mammals leads to the formation of several metabolites, including 6-Demethyl Papaverine (also known as 6-desmethylpapaverine). This process primarily occurs in the liver and involves enzymatic reactions that modify the papaverine structure.

Identification as a Hepatic Metabolite of Papaverine

Research has identified this compound as one of the phenolic metabolites of papaverine produced by the hepatic microsomal enzymes in rats. tandfonline.com When papaverine is administered, it undergoes O-demethylation in the liver, resulting in the formation of monodemethylated metabolites, including the 6-desmethyl derivative. tandfonline.comnih.gov This has been confirmed through in vitro studies using rat liver fractions and in vivo analysis of bile from rats treated with papaverine. tandfonline.com While other demethylated metabolites like 4'- and 7-desmethylpapaverine are also formed, this compound is a recognized product of hepatic metabolism. tandfonline.comnih.gov

Quantitative Analysis of 6-Desmethylpapaverine as a Major Metabolite in Biological Fluids

Quantitative analysis of biological fluids, such as urine, has been employed to detect and measure papaverine and its metabolites. nih.govfrontiersin.org Following heroin use, where papaverine can be present as a contaminant, this compound (6-DMP) is one of the metabolites detected. nih.govwikipedia.org A study analyzing urine specimens from suspected heroin users found concentrations of 6-DMP ranging from 0.10 to 462 ng/mL. nih.gov This indicates that 6-DMP can be a significant metabolite present in biological fluids. The development of sensitive analytical methods, such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), allows for the accurate quantification of 6-DMP in complex matrices like urine. nih.govfrontiersin.org These methods are crucial for pharmacokinetic studies and for understanding the metabolic fate of papaverine in the body. frontiersin.orguab.edu

Microbial Biotransformation of Papaverine to this compound

Microorganisms, particularly fungi, have demonstrated the ability to biotransform papaverine into various metabolites, including this compound. This microbial metabolism can mirror mammalian metabolic pathways and offers a method for producing specific papaverine derivatives.

Fungal Bioconversion Pathways

A variety of fungal species have been shown to metabolize papaverine through O-demethylation, yielding this compound among other products. nih.govnih.gov

Notable fungi capable of this biotransformation include:

Aspergillus alliaceus : This species has been successfully used to produce gram quantities of 6-desmethylpapaverine, highlighting its efficiency in this specific demethylation reaction. nih.gov

Cunninghamella species : Strains such as Cunninghamella echinulata and Cunninghamella elegans are known to actively metabolize papaverine. nih.govmdpi.com For instance, Cunninghamella echinulata has been utilized to produce preparative amounts of 4'-desmethylpapaverine, another key mammalian metabolite. nih.gov Research involving Cunninghamella elegans, Rhodotorula rubra, Penicillium chrysogeneum, and Cunninghamella blackesleeana has led to the isolation of several papaverine metabolites, including demethylated products. mdpi.comresearchgate.net

Aspergillus niger and Beauveria bassiana : These fungi have also been identified in studies for their capacity to perform O-demethylation on papaverine. nih.govmdpi.com

The biotransformation process typically involves incubating papaverine with a culture of the selected microorganism. The fungi then utilize their enzymatic machinery to modify the papaverine molecule.

Investigation of Demethylation and Other Biotransformation Reactions in Microorganisms

Microbial biotransformation of papaverine is not limited to demethylation at the 6-position. Microorganisms can catalyze a range of reactions, including:

O-demethylation at other positions : Fungi can also produce 4'- and 7-desmethylpapaverine. nih.govresearchgate.net

Didemethylation : The formation of 6,4'-didemethyl papaverine has been observed. researchgate.net

Other reactions : Besides demethylation, microorganisms can perform N-oxidation, reduction, and hydroxylation on the papaverine molecule. researchgate.net

The specific metabolites produced and their yields can vary significantly depending on the microbial species used. For example, while Aspergillus alliaceus is particularly effective for producing 6-desmethylpapaverine, Cunninghamella echinulata is more suited for producing 4'-desmethylpapaverine. nih.gov This selectivity makes microbial biotransformation a valuable tool for generating specific papaverine derivatives for further study.

Enzymatic Basis of Demethylation in Biological Systems

The demethylation of papaverine, both in mammalian systems and microorganisms, is an enzyme-catalyzed process. The key enzymes involved belong to the cytochrome P450 (CYP) superfamily. researchgate.netvulcanchem.com

In the bacterium Streptomyces griseus, the enzyme CYP105D1 has been identified as being responsible for the regioselective demethylation of papaverine at the C-6 position. researchgate.netresearchgate.net This enzyme, when used in a whole-cell biocatalyst system with E. coli, achieved a conversion yield of papaverine to 6-O-demethyl-papaverine of 61.15% within 24 hours. researchgate.net The kinetic parameters of CYP105D1 for papaverine were determined, with a Km value of 92.24 μM. researchgate.net

In opium poppy (Papaver somniferum), a different class of enzymes, the 2-oxoglutarate/Fe(2+)-dependent dioxygenases (2ODDs), are involved in the O-demethylation of benzylisoquinoline alkaloids. nih.gov One such enzyme, papaverine 7-O-demethylase (P7ODM), specifically catalyzes the 7-O-demethylation of papaverine. nih.gov While this demonstrates a different enzymatic pathway for demethylation in plants, the cytochrome P450 enzymes are central to this process in mammals and many microorganisms. tandfonline.comresearchgate.net For instance, in rats, the O-demethylation of papaverine by hepatic microsomal enzymes is inhibited by SKF 525-A, a known inhibitor of cytochrome P450 enzymes. tandfonline.com

Role of Cytochrome P450 Enzymes in Demethylation Processes

Cytochrome P450 (CYP) enzymes are a superfamily of proteins crucial for the metabolism of a wide array of compounds, including the demethylation of alkaloids like papaverine. These enzymes catalyze the oxidation of C-H bonds in a regio- and stereo-selective manner. researchgate.net

Specific cytochrome P450 enzymes have been identified and studied for their capacity to demethylate papaverine. For instance, CYP105D1 from Streptomyces griseus has been shown to regioselectively demethylate papaverine at the C-6 position to produce 6-O-demethylpapaverine. researchgate.netvulcanchem.com In a whole-cell biocatalyst system using E. coli, this enzyme achieved a conversion yield of 61.15% within 24 hours. researchgate.net The kinetic parameters of CYP105D1 for papaverine were determined, with a Kₘ value of 92.24 μM. researchgate.net

Another notable enzyme is CYP105D18 from Streptomyces laurentii, which has been investigated for its interaction with papaverine. While its primary activity on papaverine under certain conditions is N-oxidation, the potential for demethylation by engineered CYP systems remains an area of interest. nih.gov

Furthermore, studies on Arthrobacter sp., a bacterium capable of degrading papaverine, have identified two P450 enzymes, CYP1232A24 and CYP1232F1, involved in the demethylation of a papaverine degradation product, 3,4-dimethoxyphenylacetic acid. nih.govyork.ac.uk Although direct demethylation of papaverine by these specific enzymes was not observed, their role in the broader metabolic pathway highlights the importance of P450s in the breakdown of this alkaloid.

Specificity and Regioselectivity of Biotransformation Pathways

The biotransformation of papaverine, particularly demethylation, is characterized by a high degree of specificity and regioselectivity, largely dictated by the enzymes involved.

The enzyme CYP105D1 from Streptomyces griseus demonstrates remarkable regioselectivity by specifically targeting the C-6 methoxy (B1213986) group of papaverine for demethylation, yielding 6-O-demethylpapaverine. researchgate.netresearchgate.net This selective reaction is a key advantage of enzymatic catalysis over chemical methods, which often lack such precision. researchgate.net The development of a whole-cell system expressing CYP105D1 has enabled the efficient and specific synthesis of 6-O-demethyl-papaverine. researchgate.net

In contrast, the investigation of CYP105D18 revealed a preference for N-oxidation of papaverine, producing papaverine N-oxide as the main product under the tested conditions. nih.gov This difference in reaction specificity between closely related enzymes underscores the subtle structural and functional determinants that govern their catalytic outcomes.

Microbial transformation studies also shed light on the regioselectivity of these pathways. For example, the fungus Cunninghamella echinulata is known to produce 6-O-demethyl papaverine, mirroring some mammalian metabolic routes.

The crystal structure of enzymes like CYP1232A24 from Arthrobacter sp. has provided insights into the molecular basis for its demethylation specificity, in this case, a preference for the meta position of its substrate. nih.govyork.ac.uk Such structural information is invaluable for understanding and potentially engineering these enzymes for desired catalytic activities.

Relationship to Papaverine Biosynthesis in Plants

The biosynthesis of papaverine in plants, primarily the opium poppy, is a complex process involving multiple enzymatic steps and intermediates. The formation of demethylated analogues like this compound is intrinsically linked to these pathways.

Overview of Papaverine Biosynthetic Pathways (NH and NCH3 Routes)

The biosynthesis of papaverine originates from two molecules of L-tyrosine. mdpi.comencyclopedia.pub Two main pathways have been proposed for the subsequent steps: the NH pathway, which involves N-desmethylated intermediates, and the NCH₃ pathway, which proceeds through N-methylated intermediates. mdpi.comencyclopedia.pubresearchgate.netplos.org

The NH Pathway: This route involves intermediates such as (S)-norcoclaurine and (S)-norreticuline. mdpi.comencyclopedia.pub Evidence suggests this is the primary route for papaverine biosynthesis. plos.org Key enzymes in this pathway include (S)-norcoclaurine 6-O-methyltransferase (6OMT) and norreticuline (B8769265) 7-O-methyltransferase (N7OMT). plos.orgnih.gov

The NCH₃ Pathway: This pathway proceeds through (S)-reticuline and involves N-methylated compounds like (S)-laudanine and laudanosine (B1674548). plos.orgnih.govnih.gov An essential step in this proposed route is the N-demethylation of laudanosine to form tetrahydropapaverine. nih.govnih.gov

Recent research, including comparative transcriptome analysis of high-papaverine mutant poppies, has provided strong evidence supporting the NH pathway as the predominant route. plos.orgnih.govresearchgate.net

Identification of Intermediate Demethylated Analogues in Alkaloid Biosynthesis

Demethylated intermediates are integral to the proposed biosynthetic pathways of papaverine. In the NH pathway, N-desmethylated compounds are central to the entire sequence leading to papaverine. plos.org The systematic silencing of genes in the benzylisoquinoline alkaloid biosynthesis has led to the differential accumulation of these N-desmethylated intermediates, providing strong support for the NH pathway's role. oup.com

While this compound itself is often considered a metabolite formed post-biosynthetically, the presence and necessity of demethylation steps within the core biosynthetic routes are evident. For instance, the NCH₃ pathway explicitly requires an N-demethylation step to convert laudanosine to tetrahydropapaverine, a direct precursor to papaverine. nih.govnih.gov The enzyme responsible for this specific N-demethylation in plants has not yet been fully characterized. nih.gov

The study of various organisms that metabolize papaverine, such as the bacterium Arthrobacter sp., has also led to the identification of demethylated products, further highlighting the prevalence of demethylation in the biological processing of this alkaloid. nih.govyork.ac.uk

Contributions of Methyltransferases and Dehydrogenases to Alkaloid Biosynthesis

Methyltransferases and dehydrogenases are key enzyme families that drive the biosynthesis of papaverine and other benzylisoquinoline alkaloids.

Methyltransferases , including O-methyltransferases (OMTs) and N-methyltransferases (NMTs), play a critical role in modifying the alkaloid scaffold. frontiersin.org They are responsible for adding methyl groups to hydroxyl and amine functionalities, which significantly diversifies the resulting compounds and directs intermediates into specific branches of the biosynthetic pathway. frontiersin.org In the context of papaverine biosynthesis, several OMTs are essential for the sequential methylation of the precursor molecules. plos.orgnih.govresearchgate.net For example, (S)-norcoclaurine 6-O-methyltransferase (6OMT) and norreticuline 7-O-methyltransferase (N7OMT) are key enzymes in the NH pathway. plos.orgnih.gov Comparative transcriptome studies have shown enhanced expression of these methyltransferases in high-papaverine poppy mutants. nih.govresearchgate.net

Dehydrogenases are crucial for the final steps of papaverine biosynthesis, which involve the aromatization of the heterocyclic ring. plos.orgnih.gov The enzyme dihydrobenzophenanthridine oxidase (DBOX), for example, has been shown to catalyze the oxidation of tetrahydropapaverine to papaverine. mdpi.comoup.com Transcriptome analysis has identified several dehydrogenases with increased expression in high-papaverine poppy varieties, suggesting their involvement in the uncharacterized steps of the pathway. nih.govresearchgate.netresearchgate.net The final conversion of tetrahydropapaverine to papaverine involves a four-electron oxidation, a reaction that can be catalyzed by these types of enzymes. nih.gov

Structure Activity Relationship Sar Studies of 6 Demethyl Papaverine

Conformational and Electronic Effects of 6-O-Demethylation on Molecular Structure

The planar nature of the isoquinoline (B145761) and benzyl (B1604629) rings in papaverine (B1678415) is largely retained in its 6-demethylated analogue. wiley.com However, the presence of the hydroxyl group can influence the rotational freedom around the single bond connecting the benzyl and isoquinoline moieties. This alteration in conformational flexibility may play a crucial role in how the molecule orients itself within the binding pocket of a target enzyme or receptor.

Influence of the Introduced Hydroxyl Group Moiety on Potential Biological Interactions

The newly introduced hydroxyl group at the 6-position is a critical pharmacophore that significantly enhances the potential for biological interactions. This hydroxyl group can act as both a hydrogen bond donor and acceptor, allowing for the formation of new or stronger hydrogen bonds with amino acid residues in a target protein. For example, in studies with phosphodiesterase 10A (PDE10A), the 6-hydroxy group of 6-Demethyl Papaverine was shown to enhance hydrogen bonding with the amino acid residue Tyr683, leading to superior docking scores compared to papaverine.

Furthermore, the hydroxyl group can participate in other non-covalent interactions, such as dipole-dipole interactions, which can further stabilize the ligand-protein complex. The increased polarity imparted by the hydroxyl group can also influence the molecule's interaction with the aqueous environment of biological systems.

Comparative Structure-Activity Analysis with Papaverine and Other Demethylated Analogues

SAR studies comparing this compound with its parent compound, papaverine, and other demethylated analogues reveal important insights into the role of specific methoxy (B1213986) and hydroxyl groups in determining biological activity.

Papaverine itself is a non-narcotic opium alkaloid with a benzylisoquinoline backbone. wiley.comnih.gov Its four methoxy groups contribute to its lipophilic character and its interaction with various biological targets, including phosphodiesterases and calcium channels. nih.gov

When compared to other demethylated metabolites, the position of the hydroxyl group is crucial. For instance, while both this compound and 4′-Demethyl Papaverine show improved binding to PDE10A compared to papaverine, the specific interactions differ. This highlights that demethylation at different positions on the papaverine scaffold can fine-tune the compound's affinity and selectivity for various targets. Other demethylated metabolites include 7-Demethyl Papaverine and 4′,6-Didemethyl Papaverine, each with a unique pharmacological profile influenced by the specific location of the hydroxyl group(s). mdpi.com

| Compound | Key Structural Difference from Papaverine | Impact on PDE10A Binding |

| This compound | Hydroxyl group at the 6-position | Enhanced hydrogen bonding with Tyr683, leading to superior docking scores. |

| 4′-Demethyl Papaverine | Hydroxyl group at the 4'-position | Improved binding to PDE10A. |

| Papaverine | Four methoxy groups | Serves as the reference compound. |

Computational and In Silico Approaches to SAR Elucidation

Computational methods, including molecular docking and molecular dynamics simulations, have become indispensable tools for elucidating the SAR of this compound and its analogues. These in silico approaches provide detailed insights into the molecular interactions that govern biological activity.

Molecular Docking Simulations with Target Enzymes (e.g., Protein Tyrosine Phosphatase 1B, α-Glucosidase, Pancreatic Lipase)

Molecular docking simulations have been employed to predict the binding modes and affinities of this compound and related compounds with several key enzymes. nih.govresearchid.coresearchgate.net These studies have been instrumental in identifying potential therapeutic targets and understanding the molecular basis of inhibition.

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a negative regulator of insulin (B600854) and leptin signaling pathways, making it a target for the treatment of type 2 diabetes and obesity. nih.govmedipol.edu.tr While specific docking studies for this compound with PTP1B are not extensively detailed in the provided results, studies on papaverine and its metabolites suggest that the benzylisoquinoline scaffold can interact with the active site of PTP1B. nih.govresearchid.coresearchgate.net The hydroxyl group of this compound would be expected to form key hydrogen bonds within the PTP1B active site, which is characterized by a phosphate-binding loop. nih.gov

α-Glucosidase: This enzyme is involved in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia in diabetic patients. nih.gov Molecular docking studies have investigated the interaction of papaverine metabolites with α-glucosidase. nih.govresearchid.coresearchgate.net The presence of hydroxyl groups, such as the one in this compound, is anticipated to contribute to inhibitory activity by forming hydrogen bonds with key residues in the enzyme's active site.

Pancreatic Lipase (B570770) (PL): As a key enzyme in dietary fat absorption, pancreatic lipase is a target for anti-obesity drugs. researchgate.net Docking studies of papaverine with pancreatic lipase have shown that it can fit into the binding site and form hydrophobic interactions and hydrogen bonds with key amino acid residues like Ser-152 in the catalytic triad. researchgate.net It is plausible that this compound could exhibit similar or enhanced inhibitory activity due to the additional hydrogen bonding capacity of its hydroxyl group.

| Target Enzyme | Therapeutic Area | Potential Interaction with this compound |

| Protein Tyrosine Phosphatase 1B (PTP1B) | Type 2 Diabetes, Obesity | The hydroxyl group is expected to form hydrogen bonds in the active site. nih.govresearchid.coresearchgate.netnih.gov |

| α-Glucosidase | Type 2 Diabetes | The hydroxyl group can contribute to inhibitory activity through hydrogen bonding. nih.govresearchid.coresearchgate.netnih.gov |

| Pancreatic Lipase (PL) | Obesity | The hydroxyl group may enhance binding affinity through additional hydrogen bonds. researchgate.net |

Molecular Dynamics Simulations for Ligand-Protein Interactions

Molecular dynamics (MD) simulations provide a more dynamic picture of the interactions between a ligand and its protein target over time. nih.gov These simulations can reveal the stability of the ligand-protein complex, the flexibility of both the ligand and the protein, and the specific interactions that are maintained throughout the simulation.

For this compound, MD simulations can be used to validate the binding poses predicted by molecular docking and to assess the stability of the hydrogen bonds formed by the 6-hydroxyl group. For instance, MD simulations have shown that the demethylation of papaverine enhances hydrogen bonding with the ligand-binding domain of the Receptor for Advanced Glycation Endproducts (RAGE), suggesting improved therapeutic potential for inflammatory diseases. Such simulations are crucial for understanding the dynamic nature of ligand-protein recognition and for refining the design of more potent and selective inhibitors based on the this compound scaffold.

Pharmacological and Biochemical Research on 6 Demethyl Papaverine

Investigation of Cellular Effects and Molecular Mechanisms

The study of 6-Demethyl Papaverine (B1678415), a metabolite of papaverine, has revealed a range of biological activities and molecular interactions that distinguish it from its parent compound. Research into its cellular effects has focused on understanding how the demethylation at the 6-position of the isoquinoline (B145761) ring alters its pharmacological profile.

Exploration of Biochemical Pathway Modulations Induced by 6-Demethyl Papaverine

Like its parent compound, papaverine, this compound is understood to influence biochemical pathways that regulate smooth muscle tone and cellular proliferation. It is believed to act as a phosphodiesterase (PDE) inhibitor, which would lead to an increase in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov These second messengers are crucial in a variety of signaling cascades, including those that lead to the relaxation of vascular smooth muscle. The modulation of these pathways contributes to the vasodilatory effects observed with papaverine and suggests a similar, though potentially distinct, mechanism for this compound.

Furthermore, research into papaverine's effects on cancer cells has shown that it can modulate key survival pathways such as the NF-κB and PI3K/Akt signaling pathways. jbuon.comresearchgate.net Papaverine treatment in prostate cancer cells led to a decrease in the expression of NF-κB and a downregulation of PI3K and phospho-Akt. jbuon.com Given that this compound is a direct metabolite, it is plausible that it could exert similar modulatory effects on these critical cancer-related pathways.

Elucidation of Interactions with Enzymes and Receptors (e.g., Phosphodiesterases)

A significant area of research for this compound is its interaction with phosphodiesterases (PDEs), a superfamily of enzymes that hydrolyze cAMP and cGMP. asm.org Papaverine itself is a non-selective PDE inhibitor. vulcanchem.comencyclopedia.pub The structural change in this compound, specifically the presence of a hydroxyl group at the 6-position, is thought to enhance its binding affinity to certain PDE isoforms.

In silico docking studies have shown that this compound has a superior docking score for PDE10A compared to papaverine. This enhanced interaction is attributed to the 6-hydroxy group, which can form a hydrogen bond with the amino acid Tyr683 in the enzyme's active site. While papaverine also forms hydrogen bonds with residues like Gln716, the additional interaction of its demethylated metabolite suggests a potentially stronger or more selective inhibition. Computational studies also suggest that demethylated metabolites of papaverine, including this compound, may retain or even have improved binding to other enzymes like pancreatic lipase (B570770) and α-glucosidase, although experimental confirmation is pending.

Comparative Biological Activity Studies with Papaverine and Other Derivatives

Comparative studies are essential to understand the therapeutic potential of this compound relative to its well-characterized parent compound and other derivatives.

Assessment of Altered Biological Potency and Efficacy in In Vitro Models

The demethylation at the 6-position of papaverine appears to alter its biological potency. In silico studies have indicated that this compound possesses a better docking score with human phosphodiesterase 10a (hPDE10a) than papaverine itself, suggesting potentially enhanced inhibitory activity. researchgate.net This is supported by docking studies that show the 6-hydroxy group of this compound forms a hydrogen bond with Tyr683, an interaction not observed with papaverine.

While direct comparative IC₅₀ values for this compound are not always available in the reviewed literature, the improved binding affinity suggests it could be a more potent or selective inhibitor of certain PDE isoforms. For instance, a deuterated version, this compound-d3, has shown 12-fold selectivity for PDE5 over PDE3. vulcanchem.com

Interactive Data Table: Comparative Docking Scores and PDE Inhibition

| Compound | Target Enzyme | Docking Score (vs. Papaverine) | Key Binding Interactions | IC₅₀ (µM) |

| Papaverine | PDE10A | Reference | Gln716, Phe686, Phe719 | 5.755 |

| This compound | PDE10A | Higher | Tyr683, Gln716 | N/A |

| 4′-Demethyl Papaverine | PDE10A | Higher | N/A | N/A |

N/A: Not available in the provided search results.

Research on Cytotoxicity Profiles in Cellular Models, Comparing this compound to Parent Compound

A key finding in the research of this compound is its reduced cytotoxicity compared to papaverine. researchgate.net This makes it a compound of interest for potential therapeutic applications where minimizing toxicity is crucial.

In a study using primary cultures of rat hepatocytes, the toxicity of papaverine and its demethylated metabolites was assessed. nih.gov The results indicated that the metabolites are less cytotoxic than the parent compound. researchgate.net The toxicity was ranked in the following order: papaverine > 6-OH-papaverine (this compound) > 4'-OH-papaverine > 3'-OH-papaverine. researchgate.net Cell injury, measured by cell viability and enzyme leakage, was observed at lower concentrations and earlier time points with papaverine compared to this compound. nih.gov For example, a decrease in cell viability was seen with 1 x 10⁻⁴ M papaverine at 8 hours, whereas a similar effect with this compound required a higher concentration (1 x 10⁻³ M) at the same time point, or the same concentration for a longer duration (24 hours). nih.gov

Studies on various cancer cell lines have demonstrated the dose-dependent cytotoxic effects of papaverine. jbuon.comnih.gov For instance, in PC-3 human prostate cancer cells, papaverine induced apoptosis and reduced cell viability. jbuon.com While specific comparative cytotoxicity studies of this compound on cancer cells are less detailed in the provided results, its generally lower cytotoxicity in normal cells suggests a potentially better therapeutic window. researchgate.net

Interactive Data Table: Comparative Cytotoxicity in Rat Hepatocytes

| Compound | Concentration (M) | Time (hours) | Observed Effect |

| Papaverine | 1 x 10⁻⁴ | 8 | Decrease in cell viability, increase in enzyme leakage nih.gov |

| Papaverine | 1 x 10⁻³ | 8 | Decrease in cell viability, increase in enzyme leakage nih.gov |

| This compound | 1 x 10⁻⁴ | 24 | Decrease in cell viability, increase in enzyme leakage nih.gov |

| This compound | 1 x 10⁻³ | 8 | Decrease in cell viability, increase in enzyme leakage nih.gov |

| 4'-OH Papaverine | 1 x 10⁻³ | 24 | Decrease in cell viability, increase in enzyme leakage nih.gov |

| 3'-OH Papaverine | Up to 1 x 10⁻³ | Up to 24 | No significant cell damage researchgate.net |

Role as a Biochemical Marker in Research Applications

This compound has emerged as a significant biochemical marker, particularly in the field of forensic toxicology. It has been proposed as an alternative biomarker for detecting heroin use. nih.govunodc.org The traditional biomarkers for heroin, morphine and 6-acetyl morphine (6-AM), have limitations in their detection windows, with 6-AM being detectable for only 2-8 hours. nih.govnih.gov Papaverine and its metabolites, including this compound (also referred to as 6-desmethyl papaverine or 6-DMP), can extend this detection window to up to 3 days. nih.govnih.gov

Analytical methods using ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS-MS) have been developed for the sensitive and accurate quantification of this compound in urine samples. nih.govresearchgate.net In studies of urine specimens from suspected heroin users, this compound was detected at concentrations ranging from 0.10 to 462 ng/mL. nih.govnih.gov The use of this compound as a biomarker has the potential to significantly improve the ability to detect recent heroin use. nih.gov

Utility in Metabolic Profiling Studies

The investigation of this compound, a primary metabolite of papaverine, is integral to understanding the metabolic pathways of its parent compound. Papaverine, an opium alkaloid, undergoes extensive metabolism in mammals, with O-demethylation being a key transformation process. tandfonline.com Research has shown that papaverine is converted into its 4'-, 6-, and 7-desmethyl metabolites when incubated with hepatic microsomal preparations from rats. tandfonline.com Specifically, when incubated with guinea-pig microsomal preparations, papaverine was converted to its 6- and 4'-desmethyl metabolites in approximately equal amounts. tandfonline.com

Microbial metabolism studies often serve as models for mammalian metabolism. Various microorganisms, including species of Aspergillus, Cunninghamella, and Streptomyces, have been found to metabolize papaverine in a manner similar to mammals, producing this compound. tandfonline.com For instance, a strain of Aspergillus alliaceus has been utilized to produce gram quantities of this compound. tandfonline.com Furthermore, the enzyme CYP105D1 from Streptomyces griseus has been identified as an efficient biocatalyst for the regio-selective 6-O-demethylation of papaverine. researchgate.net This biotransformation yields a metabolite with a new hydroxyl group, which can be a target for further derivatization. researchgate.net

Studies involving the biotransformation of papaverine by various fungi have also led to the isolation of 6-O-demethylated papaverine, among other metabolites. nih.gov These metabolic studies are crucial for identifying the products formed from the parent drug and understanding the biochemical pathways involved. The structural elucidation of these metabolites is typically achieved through techniques like 1D and 2D-NMR analyses and HRMS. nih.gov

The following table summarizes the metabolic pathways leading to the formation of this compound:

Table 1: Metabolic Pathways Producing this compound| Biological System | Key Enzymes/Organisms | Other Major Metabolites Formed | Reference |

|---|---|---|---|

| Rat Hepatic Microsomes | Cytochrome P450 Enzymes | 4'-Desmethyl Papaverine, 7-Desmethyl Papaverine | tandfonline.com |

| Guinea-Pig Hepatic Microsomes | Cytochrome P450 Enzymes | 4'-Desmethyl Papaverine | tandfonline.com |

| Aspergillus alliaceus | Not Specified | Not Specified | tandfonline.com |

| Streptomyces griseus | CYP105D1 | Not Specified | researchgate.net |

| Fungal Biotransformation (Aspergillus niger, Beauveria bassiana, Cunninghamella echinulata) | Not Specified | 4'-O-demethylated papaverine, 3'-O-demethylated papaverine, Papaverine N-oxide | nih.gov |

Application in Forensic Toxicology Research as a Heroin Biomarker

This compound has emerged as a significant compound in forensic toxicology, particularly as a proposed alternative biomarker for heroin use. Traditional urinary biomarkers for heroin, such as morphine and 6-acetyl morphine (6-AM), have limitations. nih.gov While morphine can be detected for several days, 6-AM has a very short detection window of only 2–8 hours, indicating very recent use. nih.gov Papaverine, an opium alkaloid often found in illicit heroin preparations, and its metabolites offer a potential solution to extend this detection window. nih.govojp.gov

Research has demonstrated that papaverine itself has a detection window of 1–2 days, while its metabolites, including this compound (also referred to as 6-DMP) and 4′,6-didesmethyl papaverine (4,6-DDMP), can be detected for up to 3 days. nih.govojp.gov This extended detection capability can be crucial in monitoring heroin use, especially in contexts like pain management and forensic investigations. nih.gov

A study involving the analysis of 428 urine specimens from individuals suspected of heroin use provided significant data on the prevalence of papaverine and its metabolites. nih.gov The analysis was conducted using ultra-performance liquid chromatography and tandem mass spectrometry (UPLC–MS-MS), a highly sensitive and accurate method for quantifying these compounds in biological samples. nih.gov

The findings from this study are summarized in the table below:

Table 2: Detection of Papaverine and its Metabolites in Urine Samples| Sample Group | Number of Samples | Percentage Containing Papaverine and/or its Metabolites | Concentration Range (ng/mL) | Reference |

|---|---|---|---|---|

| Heroin Positive (6-AM positive) | 101 | 89% | 0.1 - 993.9 | nih.gov |

| Morphine Positive (6-AM negative) | 179 | 37% | Not specified | nih.gov |

In the majority of the positive urine samples, this compound was the most predominant compound detected. nih.gov The concentration ranges for papaverine, 6-DMP, and 4,6-DDMP in the positive samples were found to be 0.10 to 994 ng/mL, 0.10 to 462 ng/mL, and 0.12 to 218 ng/mL, respectively. nih.govojp.gov These findings underscore the potential of using papaverine and its metabolites, particularly this compound, to significantly improve the detection time of heroin use. nih.govojp.gov

Advanced Analytical Techniques for 6 Demethyl Papaverine Characterization

Chromatographic Methodologies

Chromatography is fundamental to isolating 6-Demethyl Papaverine (B1678415) from its parent compound and other related metabolites, enabling accurate analysis.

Ultra-Performance Liquid Chromatography (UPLC) Applications for Separation and Quantification

Ultra-Performance Liquid Chromatography (UPLC) is a highly efficient technique used for the rapid separation and quantification of 6-Demethyl Papaverine (6-DMP), particularly in biological samples like urine. nih.govnih.gov This method offers enhanced resolution and sensitivity compared to traditional HPLC.

A validated UPLC method employs a Waters ACQUITY UPLC® BEH C18 column for chromatographic separation. nih.gov The mobile phase consists of a gradient of 20 mM ammonium (B1175870) formate (B1220265) in water and 20 mM ammonium formate in methanol (B129727). nih.govnih.gov This system allows for the effective separation of 6-DMP from papaverine and another metabolite, 4',6-didesmethyl papaverine (4,6-DDMP), with a retention time of approximately 2.0 minutes for 6-DMP. nih.gov The method demonstrates excellent linearity for quantification, with calibration curves typically linear from 0.1 to 50 ng/mL and coefficients of determination (r²) often exceeding 0.998. nih.gov This robustness makes UPLC a cornerstone for toxicological and forensic analysis, where it is used to extend the detection window for heroin use by identifying papaverine metabolites. nih.govnih.gov

Table 1: UPLC Method Parameters for this compound Analysis

| Parameter | Details |

|---|---|

| Column | Waters Acquity UPLC® BEH C18, 1.7 µm, 2.1 × 50 mm nih.gov |

| Mobile Phase A | 20 mM ammonium formate in water nih.govnih.gov |

| Mobile Phase B | 20 mM ammonium formate in methanol nih.govnih.gov |

| Gradient | Initial 95:5 (A:B), ramped to 0:100 over 3 minutes nih.gov |

| Flow Rate | 0.4 mL/min nih.gov |

| Retention Time (6-DMP) | 2.0 minutes nih.gov |

| Linear Range | 0.1 - 50 ng/mL nih.govnih.gov |

| Coefficient of Determination (r²) | 0.9855–0.9999 nih.gov |

High-Performance Liquid Chromatography (HPLC) for Biotransformation Product Analysis

High-Performance Liquid Chromatography (HPLC) is instrumental in analyzing the products of papaverine biotransformation. Research has focused on the enzyme-catalyzed regioselective demethylation of papaverine to produce 6-O-demethyl-papaverine. researchgate.netresearchgate.net In these studies, HPLC analysis is used to monitor the reaction, confirming the conversion of the papaverine substrate into the desired 6-demethylated product. researchgate.net

For instance, the biotransformation of papaverine by the enzyme CYP105D1 from Streptomyces griseus is tracked using HPLC. researchgate.netresearchgate.net By comparing the chromatograms of authentic standards of both papaverine and 6-O-demethyl-papaverine with the reaction mixture, researchers can confirm the identity of the product and calculate the conversion yield. researchgate.net This analytical approach was key to optimizing a whole-cell biocatalytic system that achieved a 61.15% conversion of papaverine to 6-O-demethyl-papaverine within 24 hours. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry, especially when coupled with chromatography, provides the high specificity and sensitivity required for the definitive identification and quantification of this compound.

Tandem Mass Spectrometry (MS/MS) for Detection and Quantification in Complex Matrices

Tandem mass spectrometry (MS/MS), frequently coupled with UPLC, is the definitive technique for detecting and quantifying this compound in complex biological matrices such as urine. nih.govnih.gov The method's power lies in its specificity, achieved by monitoring specific mass-to-charge (m/z) transitions from a precursor ion to a product ion.

For this compound, analysis is typically performed using an electrospray ionization source in positive ion mode. The precursor ion of 6-DMP (with a molecular formula of C₁₉H₁₉NO₄) is selected and fragmented. The resulting product ions are monitored for quantification and confirmation. Key mass transitions used for 6-DMP include m/z 338.2 → 178.1 as the primary transition for quantification (quantifier) and m/z 338.2 → 150.1 as a secondary transition for confirmation (qualifier). This high degree of selectivity allows for the accurate measurement of 6-DMP concentrations as low as 0.1 ng/mL, even in the presence of numerous other compounds found in urine. nih.gov In studies of urine specimens from suspected heroin users, this method has successfully quantified 6-DMP in concentrations ranging from 0.10 to 462 ng/mL. nih.govnih.gov

Table 2: UPLC-MS/MS Parameters for this compound Detection

| Parameter | Details |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | 338.2 |

| Quantifier Ion (m/z) | 178.1 |

| Qualifier Ion (m/z) | 150.1 |

| Source Temperature | 150°C nih.gov |

| Desolvation Temperature | 600°C nih.gov |

| Lower Limit of Quantification (LOQ) | 0.1 ng/mL nih.gov |

High-Resolution Mass Spectrometry for Molecular Formula Determination and Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous confirmation of a compound's elemental composition and structure. For this compound, HRMS provides a highly accurate mass measurement, which is used to determine its molecular formula (C₁₉H₁₉NO₄). nih.gov This technique was employed in studies of papaverine metabolism by various fungi, such as Aspergillus niger and Cunninghamella echinulata. nih.govmdpi.com In this research, 6-O-demethylated papaverine was isolated as one of the metabolites. Its structure was definitively elucidated through a combination of analytical techniques, with HRMS providing the crucial confirmation of its molecular formula, complementing the data obtained from NMR spectroscopy. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of molecules. In the characterization of this compound, both one-dimensional (1D) and two-dimensional (2D) NMR analyses are used to confirm its structure, particularly after isolation from biotransformation processes. nih.govresearchgate.net

The identification of 6-O-demethylated papaverine, isolated from the metabolism of papaverine by fungi, was based primarily on NMR and HRMS data. nih.gov NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the molecule. The structural confirmation of this compound involves observing the absence of the signal corresponding to the methyl group protons at the 6-position of the isoquinoline (B145761) ring, which would be present in the parent compound, papaverine. This, combined with the analysis of the shifts and coupling patterns of the remaining aromatic and methoxy (B1213986) group protons, allows for unambiguous structural assignment.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound (6-DMP, 6-O-demethyl-papaverine) |

| Papaverine |

| 4',6-didesmethyl papaverine (4,6-DDMP) |

| 7-demethyl papaverine |

| Acetonitrile |

| Ammonium formate |

| Methanol |

Application of 1D and 2D NMR (e.g., ¹H NMR, ¹³C NMR, DEPT, HMBC, HSQC) for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the molecule's carbon framework and proton environments.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides the initial, critical evidence for the demethylation at the C-6 position. In the spectrum of the parent compound, Papaverine, the methoxy group at C-6 typically shows a distinct singlet. The absence of this specific methoxyl signal in the ¹H NMR spectrum of a sample is a primary indicator of successful demethylation to form this compound. researchgate.net For instance, studies comparing the spectra show the C-6 methoxyl signal at δ = 4.00 ppm is absent in the product. researchgate.net The remaining protons on the aromatic rings and other methoxy groups can be assigned based on their chemical shifts, multiplicities, and coupling constants.

¹³C NMR and DEPT Spectroscopy: The ¹³C NMR spectrum reveals the total number of carbon atoms in the molecule. In conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, the type of each carbon (CH₃, CH₂, CH, or quaternary C) can be determined. mdpi.commagritek.com For this compound, the ¹³C NMR spectrum would show one less signal in the methoxy region compared to Papaverine. DEPT-135 experiments are particularly useful, showing CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons are absent. mdpi.commagritek.com This helps to confirm the presence of the remaining methoxy groups and the methylene (B1212753) bridge.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. amazonaws.com It allows for the unambiguous assignment of each proton to its attached carbon. The HSQC spectrum for this compound would show correlations for the methine carbons in the aromatic rings with their respective protons, as well as for the methyl carbons of the methoxy groups with their protons. amazonaws.com

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum is crucial for establishing the connectivity across multiple bonds (typically 2-3 bonds). amazonaws.comjst.go.jp It reveals correlations between protons and carbons that are not directly attached. For this compound, key HMBC correlations would include:

Correlations from the remaining methoxy protons to their attached aromatic carbons.

Correlations from the protons on the isoquinoline and benzyl (B1604629) rings to adjacent carbons, confirming the substitution pattern.

Correlations from the methylene bridge protons (H-α) to carbons in both the isoquinoline and the dimethoxybenzyl rings, confirming the link between the two main fragments of the molecule. amazonaws.com

The table below summarizes the expected NMR data based on spectral analysis.

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) | Key HMBC Correlations |

| Isoquinoline Ring | |||

| H-3 | Signal Present | Signal Present | Correlations to C-1, C-4, C-4a |

| H-4 | Signal Present | Signal Present | Correlations to C-3, C-4a, C-5, C-8a |

| H-5 | Signal Present | Signal Present | Correlations to C-4, C-6, C-7, C-8a |

| C-6 | - | Signal Present | - |

| 6-OH | Signal Present | - | Correlations to C-5, C-6, C-7 |

| 7-OCH₃ | Signal Present | Signal Present | Correlation to C-7 |

| H-8 | Signal Present | Signal Present | Correlations to C-1, C-4a, C-6, C-7 |

| Benzyl Ring | |||

| H-α | Signal Present | Signal Present | Correlations to C-1, C-1', C-2', C-6' |

| H-2' | Signal Present | Signal Present | Correlations to C-α, C-1', C-3', C-4' |

| 3'-OCH₃ | Signal Present | Signal Present | Correlation to C-3' |

| 4'-OCH₃ | Signal Present | Signal Present | Correlation to C-4' |

| H-5' | Signal Present | Signal Present | Correlations to C-1', C-3', C-4' |

| H-6' | Signal Present | Signal Present | Correlations to C-α, C-2', C-4' |

Note: Specific chemical shift values can vary depending on the solvent and experimental conditions. The table represents expected correlations.

Other Spectroscopic Methods in Structural Analysis

While NMR provides the most detailed structural information, other spectroscopic methods are used to corroborate the findings and provide complementary data.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) can provide the exact molecular formula. researchgate.net The molecular formula of this compound is C₁₉H₁₉NO₄, corresponding to a molecular weight of 325.13 g/mol . This is 14 mass units less than Papaverine (C₂₀H₂₁NO₄, 339.15 g/mol ), consistent with the loss of a CH₂ group from a demethylation event. The fragmentation pattern in MS/MS experiments can further confirm the structure, showing characteristic losses corresponding to the different parts of the molecule. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. A key feature in the IR spectrum of this compound, which distinguishes it from Papaverine, is the appearance of a broad absorption band in the region of 3400-3600 cm⁻¹, characteristic of a hydroxyl (-OH) group. mdpi.com The spectrum would also show bands corresponding to C-H stretching of aromatic and methyl groups, C=C and C=N stretching within the aromatic rings, and strong C-O stretching from the ether linkages of the methoxy groups.

The combination of these advanced analytical techniques provides a comprehensive and definitive characterization of the chemical structure of this compound.

Future Research Directions and Potential Applications

Exploration of Novel Synthetic and Biocatalytic Strategies for Enhanced Production

The production of 6-Demethyl Papaverine (B1678415), a key metabolite of the opium alkaloid papaverine, has traditionally relied on chemical methods that often involve harsh reagents and can result in poor selectivity. researchgate.net Current research is actively exploring more efficient and environmentally benign strategies, with a significant focus on biocatalysis.

One of the most promising advancements is the use of whole-cell biocatalytic systems. researchgate.net Researchers have successfully employed the cytochrome P450 enzyme, CYP105D1, from Streptomyces griseus for the regioselective demethylation of papaverine to produce 6-O-demethyl-papaverine. researchgate.netresearchgate.net This enzymatic approach offers high selectivity, avoiding the formation of other demethylated isomers. researchgate.net To overcome the need for expensive cofactors like NADH, whole-cell systems using E. coli expressing CYP105D1 have been developed. researchgate.net

Optimization of this biocatalytic process has been a key focus. Studies have investigated the effects of various parameters, including temperature, pH, biocatalyst concentration, and the use of organic cosolvents to improve the solubility of the substrate, papaverine. researchgate.net For instance, the use of PEG-200 as a cosolvent was found to enhance the bioconversion rate under milder and more environmentally friendly conditions. researchgate.net Under optimal conditions (25°C, pH 7.5, 8.0 g/L biocatalyst, and 3.0% v/v PEG-200), a conversion rate of 61.2% of papaverine to 6-O-demethyl-papaverine was achieved within 24 hours. researchgate.net

Microbial transformation using various fungal species also presents a viable route for producing 6-Demethyl Papaverine. tandfonline.comtandfonline.com Several microorganisms, including species of Aspergillus, Cunninghamella, and Streptomyces, have been shown to metabolize papaverine in a manner similar to mammals, yielding 6-desmethylpapaverine. tandfonline.comtandfonline.com For example, a strain of Aspergillus alliaceus has been utilized to produce gram-scale quantities of this metabolite. tandfonline.comtandfonline.com

Future research in this area will likely focus on:

Enzyme Engineering: Further modification of enzymes like CYP105D1 to improve their catalytic efficiency, stability, and substrate specificity.

Metabolic Engineering of Host Organisms: Optimizing the metabolic pathways of host organisms like E. coli to enhance the production of necessary cofactors and reduce the formation of unwanted byproducts.

Process Optimization: Refining fermentation and biotransformation conditions to maximize yields and simplify downstream processing.

Exploration of New Biocatalysts: Screening for novel microorganisms and enzymes with superior demethylation capabilities.

Comprehensive Elucidation of Detailed Biological Mechanisms of Action at the Molecular Level

The biological activity of this compound is an area of growing interest, with research suggesting several potential mechanisms of action at the molecular level. While its effects are often compared to its parent compound, papaverine, the demethylation at the 6-position alters its pharmacological profile.

A primary proposed mechanism is the inhibition of phosphodiesterase (PDE) enzymes . vulcanchem.com Like papaverine, this compound is believed to inhibit PDEs, which leads to an increase in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). vulcanchem.comnih.gov These cyclic nucleotides are crucial second messengers in various cellular processes, including smooth muscle relaxation. nih.gov By preventing their degradation, this compound can induce vasodilation. vulcanchem.comsmolecule.com

Another significant area of investigation is its effect on calcium channels . vulcanchem.com The compound may directly influence voltage-gated L-type calcium channels, leading to a reduction in intracellular calcium influx. vulcanchem.com This action contributes to the relaxation of smooth muscle tissue.

Recent studies have also highlighted the anticancer potential of papaverine and its derivatives. While direct studies on this compound are emerging, the known anticancer effects of papaverine, such as inducing apoptosis in cancer cells, suggest a promising avenue for research into its demethylated metabolite. The reduced cytotoxicity of this compound compared to its parent compound makes it an attractive candidate for further investigation in oncology. researchgate.net

Future research directions to fully elucidate its mechanisms of action include:

Receptor Binding Studies: Identifying and characterizing the specific binding sites of this compound on PDE isoforms and calcium channels.

In Vitro and In Vivo Models: Utilizing various cell lines and animal models to study the downstream signaling pathways affected by the compound.

Structural Biology: Determining the crystal structure of this compound in complex with its molecular targets to understand the precise interactions.

Rational Design and Synthesis of Advanced this compound Derivatives for Lead Compound Discovery and Optimization

The structure of this compound, with its newly introduced hydroxyl group, provides a valuable scaffold for the synthesis of novel derivatives with potentially enhanced therapeutic properties. researchgate.net This hydroxyl group can be further modified to create a library of compounds for lead discovery and optimization. researchgate.net

The rationale behind creating derivatives is to improve upon the characteristics of the parent compound, such as enhancing efficacy, reducing toxicity, and improving pharmacokinetic properties. The demethylation at the C-6 position already reduces cytotoxicity compared to papaverine, making it a safer starting point. researchgate.net

One area of focus is the synthesis of deuterated analogs, such as This compound-d3 . clearsynth.com The deuterium (B1214612) substitution can alter the metabolic profile of the compound, which is useful for metabolic tracing studies using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). vulcanchem.comclearsynth.com

Another approach involves the creation of glucuronide conjugates, such as This compound β-D-Glucuronide and its protected form, This compound 2,3,4-Tri-O-acetyl-β-D-glucuronide Methyl Ester . cymitquimica.comscbt.com These represent metabolites of papaverine and are important for studying its metabolic fate. cymitquimica.com

Future research in this domain will likely involve:

Combinatorial Chemistry: Generating a diverse range of derivatives by modifying the hydroxyl group and other positions on the isoquinoline (B145761) ring.

Structure-Activity Relationship (SAR) Studies: Systematically evaluating the biological activity of the synthesized derivatives to identify key structural features responsible for their effects.

In Silico Modeling: Using computational methods to predict the binding affinity and pharmacological properties of new derivatives before their synthesis, thereby streamlining the drug discovery process. For example, in silico docking studies of papaverine metabolites with human phosphodiesterase 10a have shown that some derivatives have better binding scores than the parent compound. nih.gov

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Furthering Metabolic Pathway Research

The application of "omics" technologies is poised to revolutionize our understanding of the metabolic pathways involving this compound and other benzylisoquinoline alkaloids (BIAs). frontiersin.org These high-throughput approaches provide a global view of the molecular changes occurring within an organism or cell.

Metabolomics , the large-scale study of small molecules (metabolites), can be used to identify and quantify the full range of metabolites produced during the biosynthesis and biotransformation of papaverine. For example, metabolomic analysis of rat bile after papaverine administration has identified not only this compound but also other demethylated and bis-demethylated products like 4'-desmethylpapaverine and 4',6-desmethylpapaverine. capes.gov.brmdpi.com LC-MS/MS is a key analytical tool in these studies, enabling the sensitive and selective detection of metabolites in complex biological matrices. vulcanchem.comnih.gov

Proteomics , the study of the entire set of proteins, can help identify the enzymes involved in these metabolic pathways. By comparing the proteomes of organisms under different conditions (e.g., before and after exposure to papaverine), researchers can pinpoint the enzymes that are upregulated or activated. This approach was instrumental in identifying CYP105D1 from Streptomyces griseus as a key enzyme in the 6-O-demethylation of papaverine. researchgate.netvulcanchem.com

Genomics and Transcriptomics can provide further insights by identifying the genes that code for these metabolic enzymes and studying their expression levels under various conditions. The increasing availability of sequenced genomes for plants and microorganisms facilitates the discovery of new enzymes involved in BIA metabolism. researchgate.net

The integration of these omics technologies will enable a more comprehensive understanding of the BIA metabolic network and facilitate the following:

Pathway Elucidation: Mapping the complete biosynthetic and metabolic pathways of this compound and related alkaloids.

Enzyme Discovery: Identifying novel enzymes with potential applications in biocatalysis.

Metabolic Engineering: Providing the knowledge base needed to engineer microorganisms for the enhanced production of desired compounds.

Investigation of Environmental and Ecological Roles of this compound and Related Alkaloids

While much of the research on benzylisoquinoline alkaloids (BIAs) like papaverine and its metabolites has focused on their pharmacological effects in humans, their roles in the plants that produce them are less understood. frontiersin.org It is widely believed that these specialized metabolites play crucial roles in the plant's defense against herbivores and pathogens. frontiersin.orgoup.com

Alkaloids are nitrogenous compounds that often exhibit potent biological activity. frontiersin.org Many BIAs, such as berberine (B55584) and sanguinarine, have demonstrated antimicrobial properties against plant pathogens. frontiersin.orgoup.com The presence of these compounds in plant tissues can deter feeding by insects and other herbivores. frontiersin.org

The ecological role of alkaloids can also extend to influencing plant-pollinator interactions. researchgate.net While some alkaloids can be toxic, in smaller concentrations they may act as attractants or influence pollinator behavior. researchgate.net

Future research into the environmental and ecological roles of this compound and other BIAs could include:

Plant-Herbivore Interaction Studies: Investigating the deterrent effects of this compound on various herbivores.

Antimicrobial Assays: Testing the efficacy of the compound against a range of plant pathogens, including fungi and bacteria.

Allelopathic Potential: Examining whether the compound is exuded from the roots and affects the growth of neighboring plants.

Pollinator Behavior Studies: Assessing the impact of the compound's presence in nectar on the foraging behavior of pollinators.

Understanding the ecological functions of these alkaloids will not only provide a more complete picture of their biology but may also lead to new applications in agriculture, such as the development of natural pesticides or agents that can enhance plant defense mechanisms. frontiersin.org

Q & A

Q. How does this compound’s RAGE inhibition compare to papaverine, and what structural insights explain this difference?

- Molecular dynamics simulations reveal that demethylation enhances hydrogen bonding with RAGE’s ligand-binding domain (e.g., Lys52, Asp218). Competitive inhibition assays (e.g., HMGB1-RAGE binding) show this compound has a lower IC50 than papaverine, suggesting improved therapeutic potential for inflammatory diseases .

Retrosynthesis Analysis